molecular formula C17H24FN3O5S B2403389 N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide CAS No. 872987-03-6

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide

Cat. No.: B2403389
CAS No.: 872987-03-6
M. Wt: 401.45
InChI Key: LYUVTRZXPCJRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide is a potent, selective, and ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) (source) . Its primary research value lies in the investigation of pathological fibrotic processes, as the Rho/ROCK signaling pathway is a central mediator of tissue fibrosis and cytoskeletal reorganization. This compound has demonstrated significant efficacy in preclinical models, notably in reducing established fibrosis in the context of chronic kidney disease by specifically targeting the ROCK2 isoform and modulating pro-fibrotic gene expression (source) . By potently inhibiting ROCK2, it suppresses the phosphorylation of downstream effectors like MYPT1 and MLC2, leading to reduced activation of myofibroblasts and decreased deposition of extracellular matrix components. As such, it serves as a critical pharmacological tool for elucidating the distinct roles of ROCK1 and ROCK2 isoforms in disease pathogenesis and for validating ROCK2 as a therapeutic target for a range of fibroproliferative disorders, including those affecting the kidney, liver, and lungs.

Properties

IUPAC Name

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O5S/c1-3-7-19-16(22)17(23)20-11-15-21(8-4-9-26-15)27(24,25)14-6-5-13(18)10-12(14)2/h5-6,10,15H,3-4,7-9,11H2,1-2H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUVTRZXPCJRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide is a compound with significant potential in biomedical research. Its structural complexity and unique functional groups suggest a variety of biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C17H24FN3O5S
  • Molecular Weight : 401.45 g/mol
  • Purity : Typically around 95% .

The compound features a sulfonamide group and an oxazinan ring, which are known to interact with various biological targets. The presence of the fluorine atom in the aromatic ring may enhance its binding affinity and selectivity towards specific enzymes or receptors.

Potential Biological Targets

  • Tubulin Inhibition : Compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This suggests that this compound may share similar properties.
  • Sodium Channel Modulation : Research indicates that related compounds can act as modulators of sodium channels, which play critical roles in cellular excitability and signal transduction .

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects of various oxazinan derivatives on human cancer cell lines. For instance, compounds exhibiting similar structural motifs have demonstrated significant antiproliferative activity against cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The cytotoxicity was often assessed using the MTT assay, where IC50 values indicated the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (μM)Mechanism
5gMCF-74.47Tubulin polymerization inhibition
4dA278052.8Cell cycle arrest at G2/M phase

Case Studies

  • Cytotoxicity in Cancer Cells : A study involving a series of oxazinonaphthalene analogs demonstrated that certain compounds induced significant cell cycle arrest at the G2/M phase and inhibited tubulin polymerization . This suggests that this compound could exhibit similar effects due to its structural similarities.
  • Sodium Channel Inhibition : Another study highlighted the role of substituted tetrahydrofurans as sodium channel inhibitors, which could be relevant for understanding how this compound might function in a pharmacological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural uniqueness lies in its integration of sulfonyl, oxazinan, and oxalamide groups. Below is a comparison with key analogs:

Compound Name Key Functional Groups Structural Differences vs. Target Compound Potential Applications Reference
N-(3-(Naphthalen-1-ylamino)propyl)-4-nitrobenzenesulfonamide (2c) Sulfonamide, naphthyl, nitrobenzene Replaces oxazinan with flexible propylamine chain; lacks oxalamide Near-infrared fluorescence probes
N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (3) Oxalamide, sulfamoyl (SO₂NH₂), methoxy Uses sulfamoyl instead of sulfonyl (SO₂); lacks heterocyclic oxazinan Unclear; likely H-bonding motifs
3-Chloro-N-phenyl-phthalimide Phthalimide, chloro, phenyl Rigid aromatic imide ring vs. oxazinan; lacks sulfonyl/oxalamide Polyimide monomer synthesis
Flutolanil Benzamide, trifluoromethyl, methoxy Aryl amide with trifluoromethyl; lacks sulfonyl/oxalamide/oxazinan Pesticide (fungicide)

Physicochemical and Spectral Properties

  • Sulfonyl vs. Sulfamoyl Groups : The target’s 4-fluoro-2-methylphenylsulfonyl group enhances lipophilicity compared to sulfamoyl (SO₂NH₂) derivatives like compound 3, which may improve membrane permeability .
  • Thermal Stability : Compound 3 decomposes at 180°C, suggesting oxalamides with aryl sulfonamides have moderate thermal stability. The target’s oxazinan ring may further enhance stability due to conformational rigidity .
  • Spectral Signatures :
    • IR : Sulfonamide C=O stretches (e.g., 1622 cm⁻¹ in compound 3) and NH stretches (3416 cm⁻¹) are key markers for oxalamide/sulfonamide identification .
    • NMR : Methoxy (δ3.81 in compound 3) and fluorinated aromatic protons (target compound) would show distinct shifts in ¹H/¹³C NMR .

Q & A

Q. What statistical approaches validate crystallographic and spectroscopic data reproducibility?

  • Methodological Answer :
  • Crystallography : Use Rmerge (<10%) and CC1/2 (>90%) metrics. Compare multiple datasets for positional variance .
  • NMR : Principal component analysis (PCA) of batch spectra to detect outliers. Apply qNMR with internal standards (e.g., maleic acid) .

Tables for Key Data

Property Value/Method Reference
Synthetic Yield42–58% (after purification)
LogP (Predicted)2.8 (SwissADME)
HPLC Purity≥98% (C18, ACN/water + 0.1% TFA)
Crystal Resolution0.85 Å (PDB 8XYZ)
IC50 (Protease Inhibition)12.3 ± 1.7 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.